Norverapamil hydrochloride
Overview
Description
Norverapamil hydrochloride is a metabolite of Verapamil . It is an N-demethylated metabolite of verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity . It is used for treating cardiovascular disorders and chronic oral diseases in children .
Synthesis Analysis
Norverapamil is synthesized through a process involving obtaining quaternary ammonium salt . A suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method for detection and determination of laboratory-synthesized metabolite norverapamil (NVER) present in the pharmaceutical formulations has been developed .Molecular Structure Analysis
The molecular formula of this compound is C26H36N2O4·HCl . The molecular weight is 477.04 . The SMILES string representation isCC(C)C(CCCNCCC1=CC=C(OC)C(OC)=C1)(C#N)C2=CC(OC)=C(OC)C=C2.Cl
. Chemical Reactions Analysis
A new method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite this compound (NorHCl) by using capillary electrophoresis–electrochemiluminescence has been developed . The linear ranges of the VerHCl and NorHCl concentrations were 0.015–10.0 and 0.060–10.0 μg/mL, respectively .Physical and Chemical Properties Analysis
This compound is an off-white crystalline solid . It softens at 50°C and decomposes at 155-160°C . It is soluble in water at a concentration of 15 mg/mL . The storage condition is desiccated .Scientific Research Applications
Analytical Method Development for Norverapamil Hydrochloride
Pharmaceutical Analysis and Validation this compound, along with other calcium channel blockers and angiotensin-converting enzyme inhibitors, has been subject to analytical method development and validation for estimation in various pharmaceutical formulations. High-performance liquid chromatographic methods have been developed and fully validated to assess the presence and concentration of drugs like Norverapamil, Trandolapril, and Nifedipine in bulk and pharmaceutical formulations. These methods have been rigorously validated for precision, accuracy, linearity, and limits of detection and quantitation according to ICH guidelines, demonstrating the importance of this compound in the pharmaceutical industry for treating conditions such as hypertension and heart-related ailments (G. C., G. Dyade, D. Jadhav, 2019).
Potential Therapeutic Applications
Bipolar Disorder Treatment The interest in l-type calcium channel (LTCC) antagonists, including this compound, has been renewed for treating bipolar disorder due to the discovery that LTCC genes are part of the genetic etiology of bipolar disorder and related phenotypes. While data for LTCC antagonists like Norverapamil in phases other than acute mania are limited to observational studies, the growing evidence for calcium signaling dysfunction in bipolar disorder suggests that drugs like this compound have stronger therapeutic candidacy, prompting discussions on improving the selectivity, efficacy, and tolerability of LTCC antagonists for conditions like bipolar disorder (A. Cipriani et al., 2016).
Mechanism of Action
Target of Action
Norverapamil hydrochloride is an N-demethylated metabolite of verapamil . It primarily targets L-type calcium channels and P-glycoprotein (P-gp) . These targets play a crucial role in regulating the influx of calcium ions across the cell membrane of arterial smooth muscle and myocardial cells .
Mode of Action
this compound acts as a calcium channel blocker and P-gp inhibitor . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle and myocardial cells . This modulation results in the relaxation and prevention of coronary artery spasm, dilation of coronary arteries, and reduction of total peripheral resistance .
Biochemical Pathways
The primary metabolic pathway of verapamil to norverapamil involves N-demethylation . Two main photodegradation pathways have been recognized: one leading to hydroxylation at the methylamino position followed by splitting of the verapamil molecule into two fragments, and the other providing norverapamil and a series of norverapamil isomers .
Pharmacokinetics
this compound exhibits therapeutic activity, although it has significantly less calcium channel blocking ability than verapamil . The pharmacokinetics of norverapamil involve enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, non-stereospecific P-gp transport, and passive glomerular filtration .
Result of Action
The action of this compound results in the dilation of the main coronary arteries and coronary arterioles, both in normal and ischemic regions . This property increases myocardial oxygen delivery in patients with coronary artery spasm . It also regularly reduces the total peripheral resistance against which the heart works .
Safety and Hazards
Norverapamil hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Verapamil, the parent drug of Norverapamil, is used clinically for the treatment of hypertension, and for prophylaxis of supraventricular and ventricular arrhythmias . It is also effective in the treatment of diabetic kidney disease by decreasing urinary leakage, in lowering the risk of developing glomerular sclerosis, and in the treatment of burn scars . As an auxiliary drug, Verapamil enhances the bactericidal activity against Mycobacterium tuberculosis in pulmonary tuberculosis . These uses of Verapamil suggest potential future directions for the use of Norverapamil.
Biochemical Analysis
Biochemical Properties
Norverapamil hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those involved in calcium ion transport. As a L-type calcium channel blocker, this compound inhibits the influx of calcium ions into cardiac and smooth muscle cells during depolarization . This interaction alters the signal transduction pathways, leading to relaxation of coronary and systemic arterial smooth muscles, and decreasing myocardial oxygen demand .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, this compound reduces the intracellular concentration of calcium ions, which can affect various cellular processes, including muscle contraction, hormone secretion, and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a calcium channel blocker, this compound binds to the alpha-1 subunit of the calcium channel, inhibiting the influx of calcium ions into cells . This action can lead to the inhibition of enzymes dependent on calcium ions, and changes in the expression of genes related to calcium homeostasis .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium homeostasis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFTRIDBHSJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67018-85-3 (Parent) | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40987149 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67812-42-4 | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67812-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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